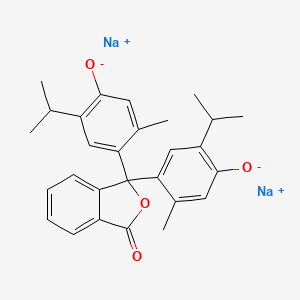
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is a complex organic compound known for its unique structural properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt typically involves multi-step organic reactions. The process begins with the preparation of the isobenzofuranone core, followed by the introduction of the phenyl groups through electrophilic aromatic substitution reactions. The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to potential antioxidant effects. Additionally, it can affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
- Thymolphthalein complexone
- Phenolphthalein derivatives
- Bromothymol blue
Comparison: 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is unique due to its specific structural features, such as the presence of isobenzofuranone and phenyl groups
Biological Activity
1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-2-methyl-5-(1-methylethyl)phenyl)-, disodium salt is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Chemical Formula : C20H12Na2O4
- Molecular Weight : 384.30 g/mol
- CAS Number : Not specified in the sources but can be found in chemical databases.
Biological Activity Overview
The biological activity of this compound has been primarily studied in the context of its antiprotozoal and antifungal properties. Recent studies have highlighted its effectiveness against Naegleria fowleri, a pathogenic amoeba responsible for Primary Amoebic Encephalitis (PAM) .
The compound induces programmed cell death (PCD) in treated amoebae, which is a critical mechanism for eliminating pathogenic cells. This property suggests that it could serve as a potential therapeutic agent against infections caused by N. fowleri.
Antiprotozoal Activity
A study evaluated a library of 14 novel isobenzofuranones, including the disodium salt variant, against N. fowleri. The results indicated that several compounds exhibited high activity, with specific derivatives inducing significant PCD in the amoebae .
| Compound Name | Activity Against N. fowleri | Induction of PCD |
|---|---|---|
| QOET-1 | High | Yes |
| QOET-3 | High | Yes |
| QOET-34 | High | Yes |
Antifungal Activity
Isobenzofuranones have also shown antifungal properties. Research indicates that they can inhibit the growth of various fungal strains, making them candidates for antifungal therapies .
Case Studies
- Primary Amoebic Encephalitis : A clinical study highlighted the urgent need for effective treatments against PAM due to high mortality rates associated with late diagnosis and ineffective current therapies. The introduction of isobenzofuranones as potential therapeutic agents presents a promising avenue for treatment .
- Fungal Infections : In vitro studies demonstrated that isobenzofuranones could effectively reduce fungal load in infected tissues, suggesting their utility in treating fungal infections .
Properties
CAS No. |
62637-89-2 |
|---|---|
Molecular Formula |
C28H28Na2O4 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;5-methyl-4-[1-(2-methyl-4-oxido-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-2-propan-2-ylphenolate |
InChI |
InChI=1S/C28H30O4.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6;;/h7-16,29-30H,1-6H3;;/q;2*+1/p-2 |
InChI Key |
WXIUSLCTZZEKKZ-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















